molecular formula C18H15F3N4O4S B2592299 2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide CAS No. 1428352-12-8

2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide

Cat. No.: B2592299
CAS No.: 1428352-12-8
M. Wt: 440.4
InChI Key: ICADCOVXUDVYDQ-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidine . It exhibits activity as a fungicide and is useful in methods for the control of fungal pathogens in plants .


Synthesis Analysis

An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally similar to the compound , has been reported . The synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation .


Molecular Structure Analysis

While specific structural analysis of the compound is not available, related compounds such as 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid) form a crystalline solid at room temperature .


Chemical Reactions Analysis

The compound is part of a class of compounds that exhibit activity as fungicides . They are useful in methods for the control of fungal pathogens in plants .

Scientific Research Applications

Dual Inhibition of TS and DHFR

Research has shown the effectiveness of compounds structurally related to 2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide in inhibiting both TS and DHFR enzymes. For instance, a study highlighted the synthesis of classical and nonclassical antifolates based on the thieno[2,3-d]pyrimidine scaffold, demonstrating potent dual inhibitory activities against human TS and DHFR, with some compounds showing significant antitumor potential in vitro (Gangjee et al., 2008; Gangjee et al., 2009).

Antimicrobial and Antifungal Applications

The structural motif of this compound has been explored for its antimicrobial and antifungal applications. One study synthesized derivatives fused with thiophene rings, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Anti-inflammatory and Analgesic Properties

Compounds with similar structures have been investigated for their potential anti-inflammatory and analgesic properties. Research into novel heterocyclic compounds derived from related scaffolds has shown significant COX-2 inhibitory activity, with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Insecticidal Potential

There is also interest in the insecticidal potential of compounds incorporating the thieno[2,3-d]pyrimidine structure. A study demonstrated the synthesis of innovative heterocycles with thiadiazole moieties showing activity against the cotton leafworm, highlighting the versatility of this chemical framework in developing agrochemical agents (Fadda et al., 2017).

Properties

IUPAC Name

2-[[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4S/c19-18(20,21)11-4-2-1-3-10(11)7-22-13(26)8-23-14(27)9-25-16(28)15-12(5-6-30-15)24-17(25)29/h1-6H,7-9H2,(H,22,26)(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICADCOVXUDVYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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